Cas no 884495-33-4 (2-Fluoro-3-iodo-5-nitropyridine)
2-Fluoro-3-iodo-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-iodo-5-nitropyridine
- FCH1323736
- PC445055
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- Inchi: 1S/C5H2FIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
- InChI Key: DRLAIGYCHFKUKL-UHFFFAOYSA-N
- SMILES: IC1=C(N=CC(=C1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 163
- Topological Polar Surface Area: 58.7
2-Fluoro-3-iodo-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005985-250mg |
2-Fluoro-3-iodo-5-nitropyridine |
884495-33-4 | 95% | 250mg |
$1048.60 | 2023-08-31 | |
| Alichem | A029005985-500mg |
2-Fluoro-3-iodo-5-nitropyridine |
884495-33-4 | 95% | 500mg |
$1853.50 | 2023-08-31 | |
| Alichem | A029005985-1g |
2-Fluoro-3-iodo-5-nitropyridine |
884495-33-4 | 95% | 1g |
$3039.75 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610582-1g |
2-Fluoro-3-iodo-5-nitropyridine |
884495-33-4 | 98% | 1g |
¥17384.00 | 2024-04-27 |
2-Fluoro-3-iodo-5-nitropyridine Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Fluoro-3-iodo-5-nitropyridine
2-Fluoro-3-Iodo-5-Nitropyridine: A Comprehensive Overview
The compound 2-Fluoro-3-Iodo-5-Nitropyridine, identified by the CAS number 884495-33-4, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their unique electronic properties and versatile reactivity. The presence of three distinct substituents—fluorine, iodine, and nitro groups—on the pyridine ring imparts this compound with unique characteristics that make it valuable in both academic research and industrial applications.
Recent studies have highlighted the importance of pyridine derivatives like 2-Fluoro-3-Iodo-5-Nitropyridine in the development of advanced materials, particularly in the field of optoelectronics. The fluorine and iodine substituents enhance the molecule's electron-withdrawing properties, while the nitro group further modifies its electronic structure. These modifications make the compound a promising candidate for use in light-emitting diodes (LEDs) and other semiconductor devices. Researchers have demonstrated that incorporating this compound into organic semiconductors can significantly improve their charge transport properties, leading to more efficient devices.
In addition to its electronic applications, 2-Fluoro-3-Iodo-5-Nitropyridine has also been explored for its potential in medicinal chemistry. The compound's ability to interact with biological systems has been studied extensively, particularly in the context of drug design. The nitro group is known to exhibit anti-inflammatory and anti-cancer properties, while the fluorine and iodine substituents can influence the molecule's bioavailability and pharmacokinetics. Recent research has focused on optimizing these properties to develop more effective therapeutic agents.
The synthesis of 2-Fluoro-3-Iodo-5-Nitropyridine involves a multi-step process that requires precise control over reaction conditions. The starting material is typically a substituted pyridine derivative, which undergoes a series of functional group transformations to introduce the fluorine, iodine, and nitro groups. Advanced techniques such as Suzuki coupling and nucleophilic aromatic substitution are often employed in this process. The development of efficient synthetic routes has been a key area of research, as it directly impacts the scalability and cost-effectiveness of producing this compound on an industrial scale.
From an environmental perspective, the handling and disposal of 2-Fluoro-3-Iodo-5-Nitropyridine require careful consideration due to its chemical stability and potential environmental impact. Studies have shown that the compound exhibits low biodegradability under standard conditions, which necessitates the implementation of specialized waste management practices. Researchers are actively exploring methods to minimize the environmental footprint of this compound, including recycling strategies and green chemistry approaches.
In conclusion, 2-Fluoro-3-Iodo-5-Nitropyridine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in both academic research and industrial innovation. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in shaping the future of materials science and medicinal chemistry.
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